molecular formula C12H15F2N B12613287 N-(Cyclopentylmethyl)-2,3-difluoroaniline CAS No. 919800-22-9

N-(Cyclopentylmethyl)-2,3-difluoroaniline

Cat. No.: B12613287
CAS No.: 919800-22-9
M. Wt: 211.25 g/mol
InChI Key: BIAFZXZNAHKAFH-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2,3-difluoroaniline: is an organic compound characterized by the presence of a cyclopentylmethyl group attached to a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentylmethyl)-2,3-difluoroaniline typically involves the reaction of 2,3-difluoroaniline with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopentylmethyl)-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-2,3-difluoroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological responses.

Comparison with Similar Compounds

  • N-(Cyclopentylmethyl)-2,4-difluoroaniline
  • N-(Cyclopentylmethyl)-3,4-difluoroaniline
  • N-(Cyclopentylmethyl)-2,3-dichloroaniline

Comparison: N-(Cyclopentylmethyl)-2,3-difluoroaniline is unique due to the specific positioning of the fluorine atoms on the aniline ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it a valuable candidate for various applications.

Properties

CAS No.

919800-22-9

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-(cyclopentylmethyl)-2,3-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-6-3-7-11(12(10)14)15-8-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2

InChI Key

BIAFZXZNAHKAFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC2=C(C(=CC=C2)F)F

Origin of Product

United States

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